2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperazine ring, a chloroacetyl group, and a methoxyphenyl group
Scientific Research Applications
2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves the reaction of piperazine derivatives with chloroacetyl chloride and 4-methoxyphenylacetic acid. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and ethanol, and the reaction may be catalyzed by bases such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are often employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Condensation Reactions: The presence of the acetamide group allows for condensation reactions with other compounds to form larger molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation may produce a ketone or carboxylic acid.
Mechanism of Action
The mechanism of action of 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide: Similar in structure but with a methyl group instead of a methoxy group.
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide distinguishes it from its analogs, potentially affecting its chemical reactivity and biological activity. This unique structural feature may confer specific advantages in its applications, such as improved pharmacokinetic properties or enhanced binding affinity to target molecules.
Properties
IUPAC Name |
2-[1-(2-chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O4/c1-23-11-4-2-10(3-5-11)18-13(20)8-12-15(22)17-6-7-19(12)14(21)9-16/h2-5,12H,6-9H2,1H3,(H,17,22)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJBTHQTFCXBHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160086 | |
Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379811-23-0 | |
Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Piperazineacetamide, 1-(2-chloroacetyl)-N-(4-methoxyphenyl)-3-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.